molecular formula C21H23N3O2S B2922786 (4-Methylthiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705069-43-7

(4-Methylthiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2922786
CAS RN: 1705069-43-7
M. Wt: 381.49
InChI Key: QHLVUQPMYILNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylthiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality (4-Methylthiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylthiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • A series of compounds, including similar structures to the query molecule, were synthesized through various chemical reactions involving sulfonyl and acid chlorides. These compounds were characterized by elemental analyses, FT-IR, 1H NMR, and LCMS spectral studies, showing the diverse synthetic routes and structural versatility of related chemical entities (Mallesha & Mohana, 2014).
  • Research on the synthesis of related structures emphasized the use of piperidine-4-carboxylic acid and ethyl carbonochloridate, showcasing methods for preparing compounds with potential applications in various fields, including pharmaceuticals and materials science (Zheng Rui, 2010).

Antimicrobial Activity

  • Certain compounds, structurally related to the query molecule, exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Molecular Docking and Anticancer Activity

  • Molecular docking studies of compounds with similar structures indicated potential for binding to biological targets, suggesting applications in drug discovery, particularly in anticancer therapy. The ability to design molecules that can selectively bind to cancer cell receptors or enzymes essential for cancer cell survival is crucial in the development of targeted cancer therapies (Katariya, Vennapu, & Shah, 2021).

Theoretical Calculations and Structural Analysis

  • Detailed structural and theoretical analyses, including density functional theory (DFT) calculations, were performed on compounds structurally related to the query molecule. These studies provide insights into the electronic structure, stability, and reactivity of such compounds, which are essential for understanding their physical properties and potential applications in material science and pharmacology (Karthik et al., 2021).

properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14-10-18(27-13-14)21(25)24-9-5-7-16(12-24)11-19-22-20(23-26-19)17-8-4-3-6-15(17)2/h3-4,6,8,10,13,16H,5,7,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLVUQPMYILNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylthiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.